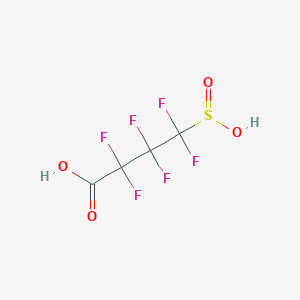
2,2,3,3,4,4-Hexafluoro-4-sulfinobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4-Hexafluoro-4-sulfinobutanoic acid is a fluorinated organic compound with the molecular formula C₄H₂F₆O₅S. This compound is characterized by the presence of six fluorine atoms and a sulfinic acid group attached to a butanoic acid backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluoro-4-sulfinobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method includes the use of hexafluoropropylene oxide (HFPO) as a fluorinating agent. The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to maximize yield and purity while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4-Hexafluoro-4-sulfinobutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced fluorinated compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,3,3,4,4-Hexafluoro-4-sulfinobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4-Hexafluoro-4-sulfinobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The sulfinic acid group can form covalent bonds with target molecules, leading to modifications that alter their function .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid: A closely related compound with similar properties.
Perfluoro(4-methoxybutanoic) acid: Another fluorinated compound with distinct chemical and physical properties.
Uniqueness
2,2,3,3,4,4-Hexafluoro-4-sulfinobutanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a sulfinic acid group. This combination imparts unique reactivity and stability, making it valuable for specialized applications in various fields .
Properties
CAS No. |
115432-29-6 |
|---|---|
Molecular Formula |
C4H2F6O4S |
Molecular Weight |
260.11 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexafluoro-4-sulfinobutanoic acid |
InChI |
InChI=1S/C4H2F6O4S/c5-2(6,1(11)12)3(7,8)4(9,10)15(13)14/h(H,11,12)(H,13,14) |
InChI Key |
KWUPZKVSMNUGLV-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(F)(F)S(=O)O)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




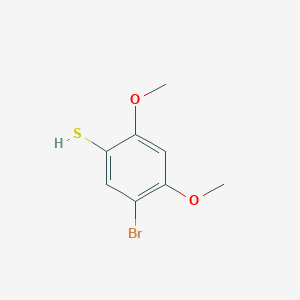
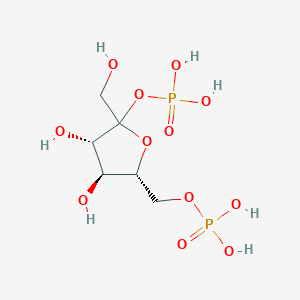
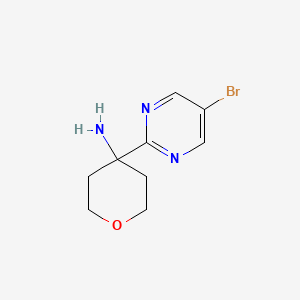
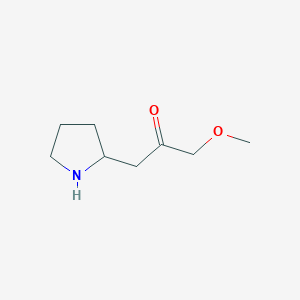
![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)
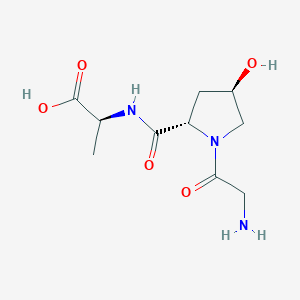
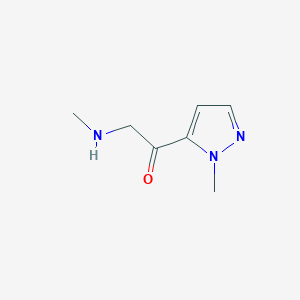



![1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13155608.png)
